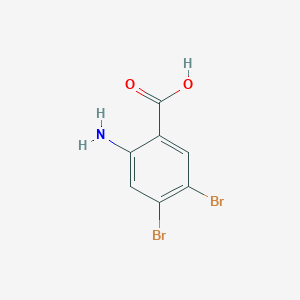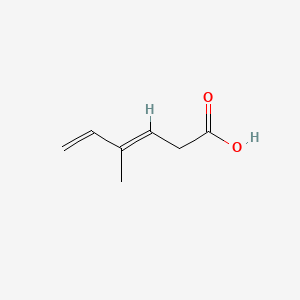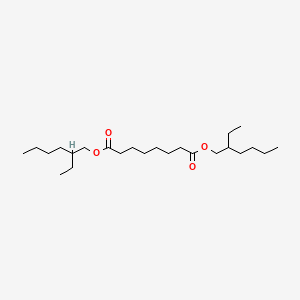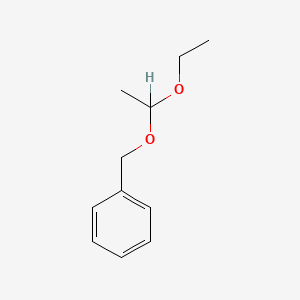
p-Aminobenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Aminobenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction of p-aminobenzaldehyde with thiosemicarbazide. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-aminobenzaldehyde thiosemicarbazone typically involves the condensation reaction between p-aminobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: p-Aminobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of p-aminobenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, which can disrupt various biological processes. For instance, in cancer cells, the compound can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
- Benzaldehyde thiosemicarbazone
- p-Hydroxybenzaldehyde thiosemicarbazone
- p-Methoxybenzaldehyde thiosemicarbazone
Comparison: p-Aminobenzaldehyde thiosemicarbazone is unique due to the presence of the amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature contributes to its higher potency and selectivity compared to other thiosemicarbazones .
Propriétés
Numéro CAS |
6957-91-1 |
|---|---|
Formule moléculaire |
C8H10N4S |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
[(Z)-(4-aminophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13)/b11-5- |
Clé InChI |
MYWZDHHBMWNLCN-WZUFQYTHSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=S)N)N |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate](/img/structure/B1276376.png)







